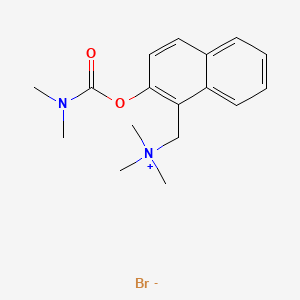
(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) is a quaternary ammonium compound with a molecular formula of C17-H23-N2-O2.Br and a molecular weight of 367.33 . This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) typically involves the quaternization of (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide with dimethylcarbamate. The reaction conditions often include the use of solvents such as water or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions and as a probe for biological assays.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems
Wirkmechanismus
The mechanism of action of (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) involves its interaction with cellular membranes. As a quaternary ammonium compound, it disrupts the lipid bilayer of bacterial membranes, leading to cell lysis and death. This compound targets the bacterial cell membrane, causing increased permeability and eventual cell rupture .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound used as an antiseptic and surfactant.
Benzalkonium chloride: Widely used as a disinfectant and preservative in various formulations.
Hexadecyltrimethylammonium bromide: Known for its use in biochemical research and as a surfactant
Uniqueness
(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) is unique due to its specific structure, which combines the properties of a quaternary ammonium compound with those of a carbamate ester. This combination enhances its antimicrobial activity and makes it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
66967-83-7 |
|---|---|
Molekularformel |
C17H23BrN2O2 |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C17H23N2O2.BrH/c1-18(2)17(20)21-16-11-10-13-8-6-7-9-14(13)15(16)12-19(3,4)5;/h6-11H,12H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SMIDBWYXNACTAO-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)C[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


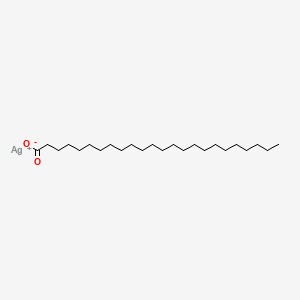
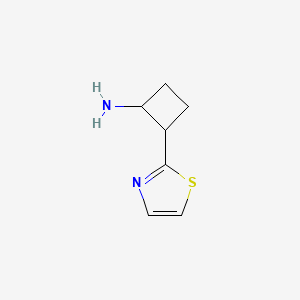
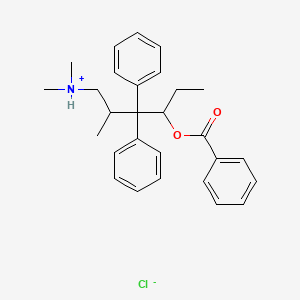
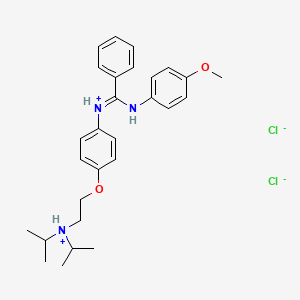
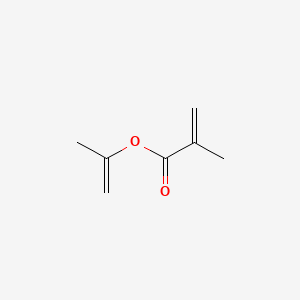

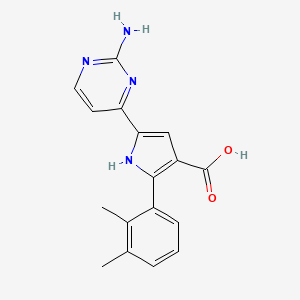
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
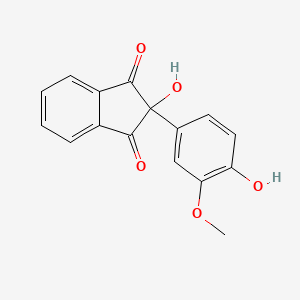
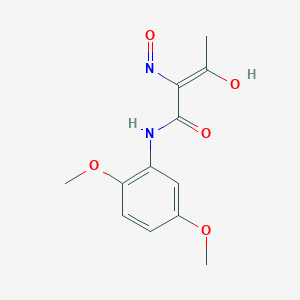
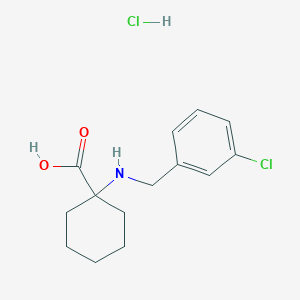
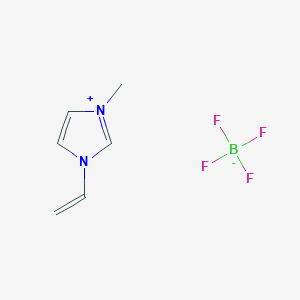
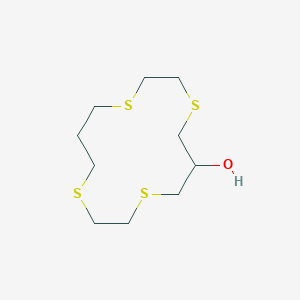
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-](/img/structure/B13788063.png)
